
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(5-(aliloxi)-1-metil-1H-pirazol-4-il)acético es un compuesto orgánico que pertenece a la clase de derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto en particular se caracteriza por la presencia de un grupo aliloxi en la posición 5 y un grupo ácido carboxílico en la posición 4 del anillo de pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(5-(aliloxi)-1-metil-1H-pirazol-4-il)acético se puede lograr a través de un proceso de varios pasos. Un método común involucra los siguientes pasos:
Formación del anillo de pirazol: El material de partida, como la 1-metil-3,5-dioxopirazolidina, se somete a ciclación con hidrato de hidrazina para formar el anillo de pirazol.
Introducción del grupo aliloxi: El intermedio de pirazol se hace reaccionar entonces con bromuro de alilo en presencia de una base como carbonato de potasio para introducir el grupo aliloxi en la posición 5.
Carboxilación: El paso final implica la carboxilación del derivado de pirazol utilizando dióxido de carbono a alta presión y temperatura para obtener el producto deseado.
Métodos de Producción Industrial
La producción industrial del ácido 2-(5-(aliloxi)-1-metil-1H-pirazol-4-il)acético puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(5-(aliloxi)-1-metil-1H-pirazol-4-il)acético puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo aliloxi se puede oxidar para formar un epóxido o un diol.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol o un aldehído.
Sustitución: El grupo aliloxi se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el ácido m-cloroperbenzoico (m-CPBA) o el tetróxido de osmio (OsO4) para reacciones de oxidación.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como los tioles, las aminas o los haluros se pueden utilizar para reacciones de sustitución.
Productos Principales
Oxidación: Epóxidos, dioles
Reducción: Alcoholes, aldehídos
Sustitución: Diversos derivados de pirazol sustituidos
Aplicaciones Científicas De Investigación
El ácido 2-(5-(aliloxi)-1-metil-1H-pirazol-4-il)acético tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede utilizar como bloque de construcción para la síntesis de posibles fármacos candidatos, en particular aquellos que se dirigen a la inflamación y al cáncer.
Ciencia de los materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Puede servir como sonda para estudiar mecanismos e interacciones enzimáticas debido a su estructura única.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(5-(aliloxi)-1-metil-1H-pirazol-4-il)acético depende de su aplicación específica. En química medicinal, puede actuar inhibiendo enzimas o receptores específicos implicados en las vías de la enfermedad. Los objetivos moleculares y las vías implicadas variarían en función del contexto biológico específico y de las modificaciones realizadas en el compuesto para fines terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-(5-(metoxi)-1-metil-1H-pirazol-4-il)acético
- Ácido 2-(5-(etoxi)-1-metil-1H-pirazol-4-il)acético
- Ácido 2-(5-(propoxi)-1-metil-1H-pirazol-4-il)acético
Singularidad
El ácido 2-(5-(aliloxi)-1-metil-1H-pirazol-4-il)acético es único debido a la presencia del grupo aliloxi, que confiere reactividad y propiedades específicas. Esto lo convierte en un intermedio valioso para la síntesis de moléculas más complejas y permite interacciones únicas en sistemas biológicos en comparación con sus análogos metoxi, etoxi y propoxi.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-(1-methyl-5-prop-2-enoxypyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-9-7(5-8(12)13)6-10-11(9)2/h3,6H,1,4-5H2,2H3,(H,12,13) |
Clave InChI |
IDPJBTKCXGXFGZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)CC(=O)O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


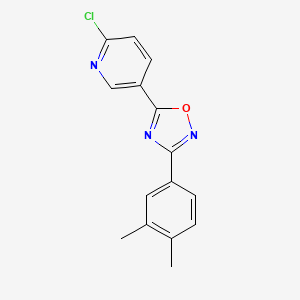
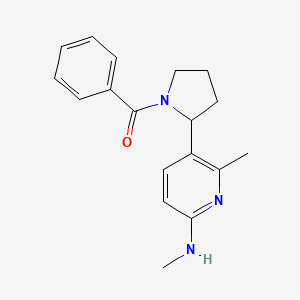
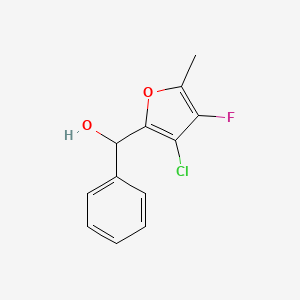

![4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11797563.png)

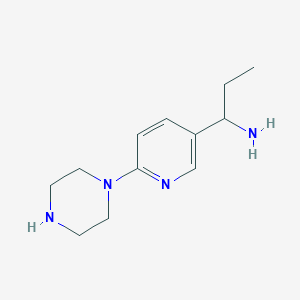
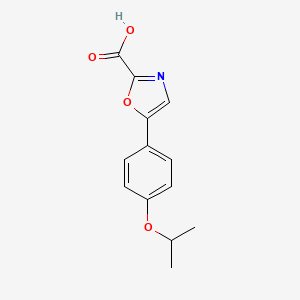
![4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)
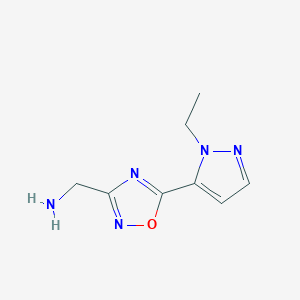
![4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11797619.png)
![(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one](/img/structure/B11797621.png)
![DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11797629.png)

